molecular formula C11H17N B2593972 (2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine CAS No. 2248172-70-3

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine

Cat. No.: B2593972
CAS No.: 2248172-70-3
M. Wt: 163.264
InChI Key: QDYRZRSOIXMBOD-JTQLQIEISA-N
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Description

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine is a chiral amine building block of high interest in pharmaceutical and chemical research. This compound features a phenethylamine backbone substituted with a methyl group at the benzylic position and a primary amine on the ethyl side chain. Its stereochemistry is defined as (S) at the chiral center, which is critical for its interaction with biological systems. Researchers value this specific enantiomer for studying structure-activity relationships (SAR) in drug discovery, particularly in the development of central nervous system (CNS) active agents. Its structure suggests potential as a precursor or intermediate for ligands targeting aminergic G-protein coupled receptors (GPCRs), such as adrenergic or trace amine-associated receptors (TAARs). The mechanism of action for this compound would be highly dependent on the final synthesized active molecule, but it may involve modulation of neurotransmitter systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. All information presented is based on the molecular structure and is for research guidance purposes. Researchers should consult primary literature for specific applications and handle all chemicals according to appropriate safety protocols.

Properties

IUPAC Name

(2S)-2-methyl-3-(3-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10H,7-8,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYRZRSOIXMBOD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and (S)-2-methylpropan-1-amine.

    Condensation Reaction: The aldehyde group of 3-methylbenzaldehyde reacts with the amine group of (S)-2-methylpropan-1-amine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the imine intermediate.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines using hydrogen gas (H2) and a metal catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Amines

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its pharmacological properties.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Variations

a. (3S)-N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine (Pheniramine)
  • Structure : Features a propanamine backbone with a phenyl group, a pyridinyl substituent, and dimethylamine at the third carbon. Stereochemistry is (3S).
  • Pheniramine is a known antihistamine, suggesting that the pyridinyl group may enhance CNS activity, while the 3-methylphenyl group in the target compound could modify bioavailability or metabolic stability .
b. (E)-3-Phenylprop-2-en-1-amine (S3)
  • Structure : An unsaturated amine with a propenyl backbone and a phenyl group.
  • Unsaturation may lead to faster metabolic degradation compared to the saturated target compound .
c. 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine
  • Structure : Contains a pyrazole ring instead of a phenyl group.
  • Reported purity of 95% (CAS 957261-74-4) highlights synthetic challenges, suggesting that the target compound’s synthesis may require optimization for similar yields .
d. (2R,3S)-3-(3-Methoxyphenyl)-N,N-2-trimethylpentan-1-amine Hydrochloride
  • Structure : A pentan-1-amine with methoxy and trimethyl substitutions.
  • Key Differences: The longer carbon chain (pentan vs. The methoxy group introduces electron-donating effects, which could modulate receptor affinity compared to the target compound’s methylphenyl group .

Physicochemical and Pharmacological Properties

Property (2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine Pheniramine (E)-3-Phenylprop-2-en-1-amine 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine
Molecular Formula C11H17N C16H20N2 C9H11N C7H13N3
Molecular Weight 163.26 g/mol 240.34 g/mol 133.19 g/mol 139.20 g/mol
Lipophilicity (LogP) ~2.5 (estimated) 3.1 1.8 1.2
Bioactivity Not reported Antihistamine Not reported Not reported

Analytical and Spectral Data

  • Target Compound : Expected NMR signals include δH ~1.2–1.5 ppm (methyl group) and aromatic protons at ~6.8–7.2 ppm. HRMS would confirm the molecular ion at m/z 163.26 .
  • Contrasts :
    • Pheniramine’s pyridinyl group produces distinct aromatic signals (δH ~8.0–8.5 ppm) absent in the target compound .
    • Halogenated analogs (e.g., bromine/fluorine-substituted amines) show unique mass spectral fragmentation patterns due to isotopic signatures .

Biological Activity

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine, also known as a chiral amine, has garnered interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. This compound is primarily studied for its interactions with neurotransmitter systems and its applications in pharmaceuticals, particularly in treating neurological disorders.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, which significantly influences its biological activity. Its structure can be represented as follows:

 2S 2 Methyl 3 3 methylphenyl propan 1 amine\text{ 2S 2 Methyl 3 3 methylphenyl propan 1 amine}

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly neurotransmitter transporters. Research indicates that it may affect dopamine and norepinephrine transporters, potentially influencing mood and behavior. The compound acts as a substrate for certain enzymes, leading to the formation of biologically active intermediates that modulate receptor activity and physiological responses.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Neurotransmitter Interaction : It interacts with dopamine and norepinephrine transporters, which may have implications for mood regulation and cognitive function.
  • Enzyme Substrate : The compound serves as a substrate in enzyme-catalyzed reactions, contributing to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related alkaloids, suggesting potential antibacterial and antifungal effects. For instance, compounds similar to this compound exhibited moderate to good activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial potential .

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

Case Studies

A case study involving the use of this compound in pharmaceutical synthesis highlighted its role as an intermediate in the production of drugs aimed at treating neurological disorders. The compound's ability to influence neurotransmitter systems was noted as a significant factor in its therapeutic potential.

Applications in Medicine and Industry

This compound is utilized in various applications:

  • Medicinal Chemistry : As an intermediate in drug synthesis targeting neurological conditions.
  • Organic Synthesis : A building block for more complex organic molecules.
  • Biological Studies : Investigated for its interactions with biological targets to understand pharmacological properties.
  • Industrial Applications : Employed in the production of specialty chemicals.

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